Zetomipzomib - 1629677-75-3

Zetomipzomib

Catalog Number: EVT-271208
CAS Number: 1629677-75-3
Molecular Formula: C30H42N4O8
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zetomipzomib is under investigation in clinical trial NCT04033926 (A Phase 2 Study of KZR-616 to Evaluate Safety and Efficacy in Patients With Active Polymyositis or Dermatomyositis).
Synthesis Analysis

The synthesis of zetomipzomib involves several steps to ensure high purity and efficacy. The compound is derived from earlier proteasome inhibitors through optimization processes that enhance its selectivity and potency.

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Key Reactions: These include:
    • Coupling Reactions: To form the core structure of the molecule.
    • Functional Group Modifications: Such as amination and acylation to introduce necessary functional groups.
    • Purification Techniques: Following synthesis, techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound, ensuring that impurities are removed effectively .
Molecular Structure Analysis

Zetomipzomib's molecular structure is characterized by its unique arrangement of atoms that facilitates its function as an immunoproteasome inhibitor.

  • Molecular Formula: C19_{19}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: 350.37 g/mol
  • Structural Features: The structure includes a central core that interacts specifically with the immunoproteasome subunits, allowing for selective inhibition.

The three-dimensional conformation of zetomipzomib can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm its binding affinity and interaction with target proteins .

Chemical Reactions Analysis

Zetomipzomib undergoes several key chemical reactions during its mechanism of action:

  1. Binding Reaction: The primary reaction involves the binding of zetomipzomib to the LMP7 and LMP2 subunits of the immunoproteasome. This binding inhibits the proteolytic activity of these subunits.
  2. Conformational Changes: Upon binding, conformational changes occur within the proteasome complex, leading to a decrease in its ability to degrade specific proteins associated with inflammatory responses.
  3. Subsequent Pathways: The inhibition alters downstream signaling pathways related to immune cell activation and differentiation, contributing to its therapeutic effects in autoimmune conditions .
Mechanism of Action

Zetomipzomib functions primarily through selective inhibition of the immunoproteasome:

  • Inhibition of Protein Degradation: By inhibiting LMP7 and LMP2, zetomipzomib reduces the degradation of pro-inflammatory cytokines and other signaling molecules involved in autoimmune responses.
  • Modulation of Immune Responses: This inhibition leads to altered lymphocyte activation and differentiation patterns, ultimately resulting in reduced inflammation and improved renal function in conditions like lupus nephritis .

Data from preclinical studies indicate that treatment with zetomipzomib results in significant reductions in markers of disease activity in lupus models, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Zetomipzomib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under recommended storage conditions but should be protected from light and moisture.

These properties are critical for formulation development and determining appropriate administration routes for clinical use .

Applications

Zetomipzomib has significant potential applications in various scientific domains:

  1. Autoimmune Diseases: Primarily investigated for treating lupus nephritis, where it aims to reduce renal inflammation and improve kidney function.
  2. Cancer Therapy Research: Due to its mechanism involving protein degradation pathways, there is interest in exploring its efficacy against certain cancers where proteasomal activity plays a role in tumor progression.
  3. Inflammatory Conditions: Potential applications extend to other inflammatory diseases where modulation of immune responses could provide therapeutic benefits.

Clinical trials have shown promising results regarding its safety profile and efficacy in reducing disease activity in lupus nephritis patients, making it a candidate for further research and development .

Properties

CAS Number

1629677-75-3

Product Name

Zetomipzomib

IUPAC Name

(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

Molecular Formula

C30H42N4O8

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1

InChI Key

GHYOCDFICYLMRF-UTIIJYGPSA-N

SMILES

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Solubility

Soluble in DMSO

Synonyms

KZR-616; KZR 616; KZR616;

Canonical SMILES

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.